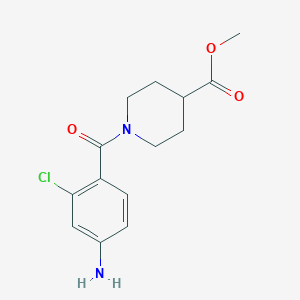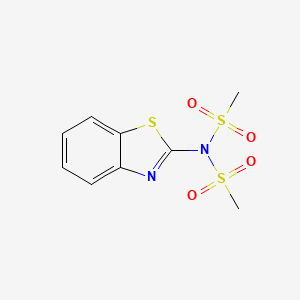![molecular formula C21H25N3O3 B13992691 2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide CAS No. 613677-70-6](/img/structure/B13992691.png)
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of an ethoxy group, a piperidinyl carbonyl group, and a pyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and a base.
Attachment of the Piperidinyl Carbonyl Group: This step involves the acylation of the benzamide with a piperidinyl carbonyl chloride.
Incorporation of the Pyridinyl Moiety: The final step involves the coupling of the pyridinyl group to the benzamide core, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the piperidinyl carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The piperidinyl carbonyl group is crucial for its binding affinity, while the pyridinyl moiety may play a role in its selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-ethoxy-N-[[[6-[(1-methyl-4-piperidinyl)sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(1H-pyrazol-1-yl)benzamide
- N-(piperidine-4-yl)benzamide derivatives
Uniqueness
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
613677-70-6 |
|---|---|
Molekularformel |
C21H25N3O3 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-ethoxy-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-18-9-5-4-7-16(18)21(26)23-19-10-6-8-17(22-19)20(25)15-11-13-24(2)14-12-15/h4-10,15H,3,11-14H2,1-2H3,(H,22,23,26) |
InChI-Schlüssel |
LCZCILCBGAFRAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=N2)C(=O)C3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


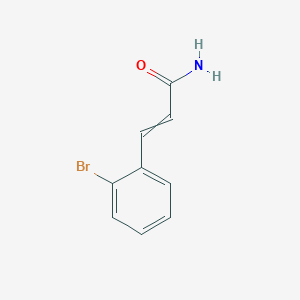
![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)



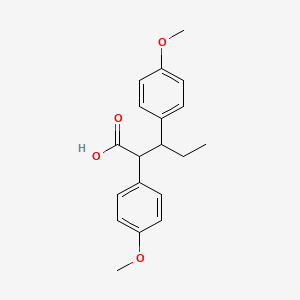


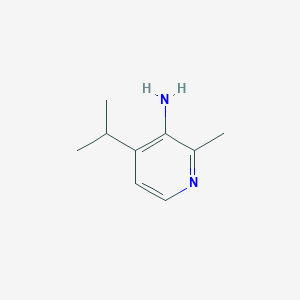
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)


